DL-2-DIMETHYLAMINO-1-PROPANOL
Description
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Properties
CAS No. |
133814-25-2 |
|---|---|
Molecular Formula |
C5H13NO |
Origin of Product |
United States |
Significance of Amino Alcohols As Versatile Building Blocks in Organic Synthesis and Industrial Processes
Amino alcohols are a critical class of organic compounds characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.comscbt.com This dual functionality allows them to participate in a wide array of chemical reactions, making them highly versatile building blocks in both laboratory-scale organic synthesis and large-scale industrial applications. alfa-chemistry.comwikipedia.org
The chemical reactivity of amino alcohols stems from the combined properties of amines and alcohols. alfa-chemistry.com They can undergo nucleophilic substitutions, reductions, and cyclizations, enabling the construction of complex molecular architectures. scbt.com Their ability to form hydrogen bonds enhances their solubility in water and other polar solvents. alfa-chemistry.com
In organic synthesis, amino alcohols are key intermediates for producing a vast range of molecules. scbt.comopenaccessjournals.com They are particularly important in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov For instance, many approved drugs and natural products contain the amino alcohol structural motif. wikipedia.org Chiral amino alcohols are especially valuable as chiral auxiliaries and ligands in asymmetric catalysis, facilitating the stereocontrolled synthesis of enantiomerically pure compounds. alfa-chemistry.comopenaccessjournals.comnih.gov They are also used to prepare unnatural amino acids and peptidomimetics. openaccessjournals.com
Industrially, amino alcohols serve diverse functions. They are used as solvents, high-boiling bases, and chemical intermediates. alfa-chemistry.comwikipedia.org Their properties make them effective emulsifiers, corrosion inhibitors, and catalysts in the production of polymers and surfactants. alfa-chemistry.comscbt.com For example, certain amino alcohols are used in water treatment to protect steel components from corrosion by absorbing carbon dioxide. alfa-chemistry.com
Table 1: Industrial and Synthetic Applications of Amino Alcohols
| Application Area | Specific Use | Reference |
|---|---|---|
| Organic Synthesis | Intermediates for pharmaceuticals and bioactive molecules | nih.gov |
| Chiral ligands and auxiliaries in asymmetric catalysis | alfa-chemistry.comopenaccessjournals.com | |
| Building blocks for unnatural amino acids and peptidomimetics | openaccessjournals.com | |
| Industrial Processes | Solvents and high-boiling bases | alfa-chemistry.comwikipedia.org |
| Corrosion inhibitors and water treatment agents | alfa-chemistry.com | |
| Emulsifiers for polishes, cosmetics, and lubricants | alfa-chemistry.com | |
| Catalysts for polymer synthesis | alfa-chemistry.com | |
| Development of polymers and surfactants | scbt.com | |
| Materials Science | Surface modification and adhesion improvement | scbt.com |
| Environmental Science | CO2 and H2S scavenging in oil and gas | advancionsciences.com |
Historical Evolution of Synthetic and Mechanistic Research on Substituted Propanolamines, Including Dl 2 Dimethylamino 1 Propanol
The synthesis of alkanolamines, including substituted propanolamines, has been a subject of chemical research for many decades. Early methods established foundational routes that have been refined and expanded over time. A common and enduring strategy for synthesizing 2-aminoalcohols involves the ring-opening of epoxides with amines. wikipedia.orgopenaccessjournals.com This reaction is generally regioselective, with the nucleophilic amine attacking the least sterically hindered carbon of the epoxide ring. openaccessjournals.com
Another classical approach is the reduction of α-amino ketones or α-nitro alcohols. openaccessjournals.com For example, historical methods describe the preparation of dl-phenylpropanolamine by the reduction of alpha-isonitrosopropiophenone. google.com The reduction of naturally occurring amino acids using agents like lithium aluminium hydride also provides a direct route to the corresponding chiral amino alcohols. wikipedia.orgopenaccessjournals.com
Research into propanolamine (B44665) synthesis has evolved to meet the demand for more efficient, scalable, and environmentally friendly processes. Mechanistic studies have been crucial in this evolution. For instance, kinetic studies on the oxidation of n-propanolamine have provided insights into its reaction pathways, involving the formation of an adduct with an oxidizing agent in a pre-equilibrium step. tubitak.gov.trtubitak.gov.tr
The synthesis of DL-2-DIMETHYLAMINO-1-PROPANOL and its isomers can be achieved through several established routes. One common method is the reaction of 1,2-epoxypropane with dimethylamine (B145610). The synthesis of structurally similar compounds, such as 2-dimethylamino-2-methyl-1-propanol (DMAMP), involves the reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with formaldehyde (B43269) and subsequent hydrogenation. chemicalbook.com More recent developments focus on "green chemistry" principles, such as a protocol for synthesizing aryloxy propanolamines using glycerol (B35011) as a recyclable, bio-renewable solvent, which offers high atom economy and avoids column purification. researchgate.net
Table 2: Overview of Synthetic Routes to Propanolamines
| Synthetic Method | Description | Key Features | Reference |
|---|---|---|---|
| Epoxide Ring-Opening | Reaction of an epoxide with a primary or secondary amine. | A versatile and widely used method for 2-aminoalcohols. | wikipedia.orgopenaccessjournals.com |
| Reduction of Amino Acids | Hydride reduction of the carboxylic acid group of an amino acid. | Provides access to enantiomerically pure amino alcohols from natural sources. | wikipedia.orgopenaccessjournals.com |
| Reduction of α-Isonitrosopropiophenone | Reduction using agents like sodium/ethanol or Nickel-Aluminium alloy. | A historical method for producing phenylpropanolamine. | google.com |
| Reductive Amination | Reaction of a hydroxy ketone with an amine under reducing conditions. | Used for various substituted amino alcohols. | chemicalbook.com |
| Glycerol-Promoted Synthesis | Reaction of aryloxy epoxides with amines in glycerol. | A modern, "green" method with mild conditions and high yields. | researchgate.net |
Contemporary Academic Research Trajectories and Future Prospects for Dl 2 Dimethylamino 1 Propanol
Established Racemic Synthetic Routes to 2-DIMETHYLAMINO-1-PROPANOL
The preparation of racemic 2-dimethylamino-1-propanol involves several conventional organic synthesis techniques. These methods are designed to produce the compound as a mixture of its two enantiomers.
Catalytic Hydrogenation Strategies for Amino Alcohol Precursors
Catalytic hydrogenation is a prominent method for the synthesis of amino alcohols. This approach typically involves the reduction of a precursor molecule containing a nitro or other reducible nitrogen-containing group. For instance, a common strategy is the reduction of a nitro alcohol, such as 2-nitro-2-methylpropanol, using hydrogen gas in the presence of a metal catalyst. chemicalbook.com This process first reduces the nitro group to a primary amine, which can then be methylated in situ to form the desired dimethylamino group. chemicalbook.com
Another variation involves the hydrogenation of an amino alcohol in the presence of an aldehyde, like formaldehyde (B43269), with a catalyst such as Raney nickel. google.com This one-pot process combines the reduction and alkylation steps. The reaction of (S)-(+)-1-amino-2-propanol with formaldehyde, for example, forms an iminium intermediate which is then reduced via hydrogenation using catalysts like ruthenium on carbon to yield the product with high enantiomeric purity.
| Catalyst | Precursor | Reagents | Conditions | Outcome |
| Raney Nickel | 2-amino-2-methyl-1-propanol | Formaldehyde, Hydrogen | Substantial hydrogen pressure | N,N-dimethylamino alcohol google.com |
| Ruthenium on Carbon (5 wt%) | (S)-(+)-1-amino-2-propanol | Formaldehyde, Hydrogen | ~125°C, ~56255.6 Torr, aqueous medium | Selective formation with high yield and enantiomeric purity |
| Mn-PNN catalyst | 3-(dimethylamino)-1-(2-thienyl)-1-acetone hydrochloride | Potassium carbonate, Hydrogen | 50°C, 30 bar H2, 16h | (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol chemicalbook.com |
Reductive Amination and Alkylation Approaches for the Formation of the Dimethylamino Moiety
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used to synthesize amines. harvard.eduyoutube.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu For the synthesis of this compound, a suitable keto-alcohol or aldehyde-alcohol precursor could be reacted with dimethylamine (B145610), followed by reduction.
A related approach is the direct alkylation of a primary or secondary amine. For example, 2-amino-2-methyl-1-propanol can be reacted with formaldehyde and formic acid, a process known as the Eschweiler-Clarke reaction, to introduce the two methyl groups onto the nitrogen atom. google.com This method avoids the need for high-pressure hydrogenation. google.com
| Starting Material | Reagents | Key Intermediate | Reducing Agent | Product |
| 2-Acetylthiophene | Dimethylamine-d6 hydrochloride, Paraformaldehyde-d2 | Mannich base | NaBH4 | Octadeuterated aminoalcohol researchgate.net |
| 2-amino-2-methyl-1-propanol | Formaldehyde | Not isolated | Hydrogen | 2-dimethylamino-2-methyl-1-propanol chemicalbook.com |
| Aldehyde/Ketone | Dimethylamine | Imine/Iminium ion | Sodium cyanoborohydride | Tertiary amine youtube.com |
Multi-step Reaction Sequences Involving Intermediate Chemical Transformations
The synthesis of this compound can also be accomplished through multi-step reaction sequences that involve various intermediate chemical transformations. These sequences offer flexibility in starting materials and allow for the introduction of the required functional groups in a controlled manner. A typical sequence might start with a readily available precursor like propylene (B89431) oxide, which can be opened by dimethylamine to form 1-(dimethylamino)-2-propanol.
Another multi-step approach could involve the conversion of 2-nitro-2-methylpropanol to 2-amino-2-methyl-1-propanol through reduction, which is then subsequently methylated. chemicalbook.com This stepwise process allows for the isolation and purification of intermediates, potentially leading to a higher purity final product. chemicalbook.com The reaction of 3-(dimethylamino)-1,2-propanediol (B52021) with 1-bromobutane (B133212) in the presence of a base is another example of a multi-step synthesis to produce a related amino alcohol.
Enantioselective Synthesis of 2-DIMETHYLAMINO-1-PROPANOL Enantiomers
The production of specific enantiomers of 2-dimethylamino-1-propanol is crucial for applications where stereochemistry is important, such as in the synthesis of pharmaceuticals. Enantioselective synthesis aims to produce a single enantiomer in high purity.
Chiral Auxiliary-Mediated Asymmetric Induction in Propanolamine Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.govsigmaaldrich.com In the synthesis of propanolamines, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific stereocenter. nih.gov For example, (S)-glycidyl-3-nitrobenzenesulphonate has been used as a chiral auxiliary in a three-step synthesis to produce a precursor for a radioligand. nih.gov The auxiliary guides the stereoselective addition of a nucleophile, leading to the desired enantiomer of the propanolamine derivative. After the key stereocenter is set, the auxiliary is typically removed. wikipedia.org
| Chiral Auxiliary | Application | Key Feature |
| (S)-glycidyl-3-nitrobenzenesulphonate | Asymmetric synthesis of S-[1-(2,3-Diaminophenoxy)]-3'-(N-t-butylamino)propan-2'-ol | Provides a chiral starting material for stereospecific reactions. nih.gov |
| (S)-(+)-1-Dimethylamino-2-propanol | Asymmetric synthesis | Coordinates with metal catalysts to induce enantioselectivity. |
| Pseudoephedrine | Asymmetric synthesis | Directs the configuration of addition compounds. wikipedia.org |
Biocatalytic Resolution Techniques for Racemic Mixtures, such as Lipase-Catalyzed Kinetic Resolution
Biocatalytic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes enzymes, such as lipases, which exhibit high enantioselectivity in their catalytic activity. ubbcluj.ronih.govmdpi.com In a lipase-catalyzed kinetic resolution of racemic 2-dimethylamino-1-propanol, the enzyme will selectively acylate one of the enantiomers, leaving the other unreacted. google.com
For example, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, can be used to resolve racemic 1-dimethylamino-2-propanol (B140979). google.com The enzyme selectively catalyzes the acylation of the (R)-enantiomer with an acyl donor like vinyl propionate (B1217596), resulting in the formation of (R)-1-dimethylamino-2-propyl propanoate and leaving the (S)-(+)-1-dimethylamino-2-propanol unreacted. google.com The two compounds can then be separated. The efficiency of the resolution is often described by the enantiomeric excess (ee) of the product and the remaining substrate. ubbcluj.ro
| Enzyme | Substrate | Acyl Donor | Outcome |
| Novozym 435 (immobilized lipase B from Candida antarctica) | Racemic 1-dimethylamino-2-propanol | Vinyl propionate | Separation of (R)-ester and (S)-alcohol google.com |
| Lipase from Pseudomonas fluorescens (AK) on Celite | Racemic 2-heteroaryl-2-hydroxyacetonitrile | Vinyl acetate | Good enantioselectivity and activity (eep = 98% and eeS=72% at c = 42% after 3 h) ubbcluj.ro |
| Lipase from Candida antarctica (CaL-A) on Celite | Racemic 2-heteroaryl-2-hydroxyacetonitrile | Vinyl acetate | Faster reaction and improved selectivity (ee >83%) for both products at 48% conversion ubbcluj.ro |
Asymmetric Catalysis in the Preparation of Optically Active Amino Alcohols
The synthesis of enantiomerically pure amino alcohols is of significant interest, particularly for applications in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.net Asymmetric catalysis provides an efficient means to produce these optically active compounds. Various catalytic systems and methodologies have been developed for the enantioselective synthesis of amino alcohols, which are applicable to the preparation of the chiral enantiomers of 2-dimethylamino-1-propanol.
One prominent strategy is the asymmetric reduction of α-amino ketones. For example, the asymmetric hydrosilylation of 2-amino aryl ketones catalyzed by rhodium complexes has been shown to produce chiral 2-amino-1-aryl ethanols with high yields and enantioselectivities. mdpi.com This method, while demonstrated on aryl ketones, provides a framework for the asymmetric reduction of aliphatic amino ketones as well.
Copper-catalyzed reactions have also emerged as a powerful tool for the enantioselective synthesis of 1,2-amino alcohols. researchgate.net For instance, the copper-catalyzed reductive coupling of ketones with N-substituted allyl equivalents can generate chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. researchgate.net Another copper-catalyzed approach involves the reductive coupling of aldehydes and allenamides to furnish enantiopure vinyl amino alcohols. nih.gov
Enzymatic cascades offer a biocatalytic route to chiral amino alcohols. nih.govresearchgate.net These multi-enzyme systems can convert simple, achiral starting materials into complex chiral products with high specificity. For example, the coupling of transketolase and transaminase-catalyzed reactions has been successfully employed for the synthesis of chiral amino-triols. researchgate.net Such biocatalytic approaches are increasingly recognized for their efficiency and sustainability. acs.org
The following table summarizes various catalytic systems used in the asymmetric synthesis of chiral amino alcohols, which are relevant to the preparation of optically active 2-dimethylamino-1-propanol.
| Catalyst System | Reaction Type | Substrate Class | Key Features |
| Rhodium/[Rh(COD)Cl]₂ with chiral thiazolidine (B150603) ligand | Asymmetric Hydrosilylation | 2-Amino aryl ketones | High yields and enantioselectivity (up to 92% e.e. for some substrates). mdpi.com |
| Copper/Ph-BPE | Reductive Aminoallylation | Ketones and 2-azatrienes | Produces anti-amino alcohols with high (Z)-selectivity. nih.gov |
| Copper | Reductive Coupling | Aldehydes and allenamides | Yields enantiopure vinyl amino alcohols. nih.gov |
| Transketolase (TK) and Transaminase (TAm) | Enzymatic Cascade | Non-chiral starting materials | High conversion and stereoselectivity under mild conditions. researchgate.net |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time, energy consumption, and by-product formation. chemicalbook.com For the synthesis of this compound and its chiral counterparts, several parameters can be systematically adjusted.
In the synthesis of related amino alcohols, such as 2-dimethylamino-2-methyl-1-propanol, the reaction temperature has been identified as a key variable. x-mol.com Lower feed temperatures during the addition of the nitroalcohol precursor can lead to higher yield and product purity. x-mol.com Conversely, carrying out all steps at a higher, constant temperature (e.g., 100°C) can simplify the process, albeit with some potential loss in yield. x-mol.com
Statistical experimental design methods, such as full factorial design and Response Surface Methodology (RSM), are powerful tools for optimizing multi-variable processes. nih.gov These approaches have been successfully applied to the optimization of enzymatic cascades for chiral amino alcohol synthesis. nih.gov By systematically varying factors like pH, temperature, and substrate and enzyme concentrations, significant improvements in conversion yields can be achieved. nih.gov For instance, in one study, the conversion for a recycling enzyme cascade was improved to 60%. nih.gov
The choice of solvent and catalyst is also crucial. In the synthesis of a related compound, 1-butoxy-3-(dimethylamino)-2-propanol, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) were found to enhance reaction efficiency in nucleophilic substitution reactions. The selection of the base, such as sodium hydroxide (B78521), potassium carbonate, or potassium hydroxide, also plays a significant role in facilitating the reaction.
The following table provides examples of reaction parameters that can be optimized for the synthesis of amino alcohols, based on findings for related compounds and general principles of chemical reaction optimization. chemicalbook.com
| Parameter | Range/Options | Effect on Reaction |
| Temperature | 50°C - 100°C | Influences reaction rate and selectivity; lower temperatures can improve yield and purity in some cases. x-mol.com |
| Solvent | Polar protic (e.g., ethanol) or polar aprotic (e.g., DMF, THF) | Affects reactant solubility and reaction efficiency. |
| Catalyst/Base | NaOH, K₂CO₃, KOH | Facilitates deprotonation and nucleophilic attack. |
| Reactant Concentration | Varied molar ratios | Stoichiometry affects conversion and by-product formation. |
| Reaction Time | Several hours | Needs to be sufficient for complete conversion. |
| pH (for enzymatic reactions) | Optimized range (e.g., around 7.0) | Crucial for enzyme activity and stability. researchgate.net |
By carefully controlling these parameters, the synthesis of this compound can be made more efficient and selective, leading to higher yields of the desired product.
Fundamental Chemical Transformations: Oxidation, Reduction, and Substitution Reactions
This compound possesses two primary reactive sites: a primary hydroxyl (-OH) group and a tertiary dimethylamino group [-N(CH₃)₂]. These functional groups allow the compound to undergo a variety of fundamental chemical transformations.
The primary hydroxyl group can be oxidized to form the corresponding aldehyde or ketone. Conversely, the compound can be reduced, although reduction typically targets other functional groups in more complex molecules, the amino alcohol itself can be synthesized via reduction pathways. For instance, the related compound 2-dimethylamino-2-methyl-1-propanol can be formed through the stepwise reduction of 2-nitro-2-methylpropanol. chemicalbook.com
Both the hydroxyl and dimethylamino groups can participate in substitution reactions. The hydroxyl group can be substituted by converting it into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. The tertiary amine can also act as a nucleophile in substitution reactions. cymitquimica.com
Detailed research on the chiral analog, (S)-(+)-1-Dimethylamino-2-propanol, provides specific examples of these transformations.
Table 1: Summary of Key Chemical Transformations
| Reaction Type | Reagent Examples | Major Product Example | Source |
|---|---|---|---|
| Oxidation | Chromium trioxide in acetone; Pyridinium chlorochromate (PCC) in dichloromethane (B109758) | (S)-(+)-1-Dimethylamino-2-propanone | |
| Reduction | Lithium aluminum hydride (LiAlH₄) in dry ether; Sodium borohydride (B1222165) (NaBH₄) in methanol | (S)-(+)-1-Dimethylamino-2-propylamine |
| Substitution | Tosyl chloride in pyridine; Thionyl chloride in dichloromethane | Various substituted derivatives | |
It is noteworthy that some catalytic systems have limitations; for example, certain palladium catalysts have been reported as ineffective for the oxidation of 1-dimethylamino-2-propanol. doi.org
Nucleophilic Character of the Tertiary Amine Functionality
The presence of a lone pair of electrons on the nitrogen atom of the dimethylamino group confers nucleophilic and basic properties on the molecule. cymitquimica.comfiveable.me Amines are generally considered stronger nucleophiles than alcohols because the nitrogen's lone pair is more available for donation. fiveable.me
The nucleophilicity of amines is influenced by both electronic and steric factors. fiveable.me While the two methyl groups on the nitrogen in this compound are electron-donating, which increases the electron density and basicity of the nitrogen, they also create steric hindrance around the nitrogen atom. fiveable.memasterorganicchemistry.com In comparison to primary or secondary amines, this steric bulk can reduce the ability of the tertiary amine to attack an electrophilic center. fiveable.me However, this is not a universal rule, as studies in certain solvents like acetonitrile (B52724) have shown tertiary amines to be one to two orders of magnitude more nucleophilic than comparable secondary amines. masterorganicchemistry.com An extreme example of a highly nucleophilic tertiary amine is quinuclidine, where the alkyl groups are held back in a bicyclic structure, minimizing steric hindrance. masterorganicchemistry.com
Reactivity Profiles of the Primary Hydroxyl Group
The primary hydroxyl group in this compound exhibits reactivity typical of alcohols. The hydroxyl group itself is a poor leaving group (hydroxide, OH⁻), which limits its participation in direct nucleophilic substitution (Sₙ2) reactions. libretexts.org To enhance its reactivity and turn it into a good leaving group, the hydroxyl group must first be activated. libretexts.orgnih.gov
Common strategies for activation include:
Protonation: In a strong acidic medium, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The subsequent departure of a neutral water molecule is much more favorable than the departure of a hydroxide ion. libretexts.org However, this method is often incompatible with nucleophiles that are basic, as they would be protonated and deactivated by the strong acid. libretexts.org
Conversion to Sulfonate Esters: A widely used method involves converting the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles. nih.gov
In molecules containing both amine and alcohol groups, the higher nucleophilicity of the amine often requires it to be protected before carrying out reactions at the hydroxyl group. nih.gov
Advanced Mechanistic Studies of this compound Degradation and Conversion
While specific mechanistic studies on this compound are not extensively documented in the literature, significant research on the structurally similar compound 2-amino-2-methyl-1-propanol (AMP) provides valuable insights into potential degradation and conversion mechanisms. The following sections draw upon this comprehensive research to infer the likely reactivity of this compound, particularly in atmospheric contexts.
The atmospheric degradation of amines is primarily initiated by reaction with hydroxyl (OH) radicals. nih.govacs.org Studies on AMP show that the reaction proceeds via the abstraction of a hydrogen atom from the amine molecule by the OH radical. nih.govacs.org There are several potential sites for H-abstraction on the AMP molecule: the amino (-NH₂), methyl (-CH₃), methylene (B1212753) (-CH₂-), and hydroxyl (-OH) groups.
Theoretical calculations predict that H-abstraction from the -OH group is insignificant under atmospheric conditions. acs.orgwhiterose.ac.uk The reaction is dominated by abstraction from the carbon backbone and the amino group. nih.govacs.org For AMP, the branching ratios for the initial H-abstraction by OH radicals were determined through a combination of experimental product analysis and theoretical calculations. nih.govacs.orgwhiterose.ac.uk
Table 2: Predicted and Experimental Branching Ratios for H-Abstraction from 2-Amino-2-methyl-1-propanol (AMP) by OH Radicals
| H-Abstraction Site | Theoretical Prediction (at 298 K) | Experimental Derivation | Source |
|---|---|---|---|
| -CH₂- Group | >70% (Predicted as 90%) | 70% | nih.govacs.orgwhiterose.ac.uk |
| -NH₂ Group | 5-20% (Predicted as 5%) | 24% | nih.govacs.orgwhiterose.ac.uk |
| -CH₃ Groups | 5-10% (Predicted as 5%) | 6% | nih.govacs.orgwhiterose.ac.uk |
| -OH Group | <0.1% | Not observed | nih.govwhiterose.ac.uk |
For this compound, a similar OH-initiated H-abstraction mechanism is expected. The sites of abstraction would be the N-methyl groups, the C-H bond at the second carbon, and the -CH₂- group. The tertiary amine lacks the N-H bonds present in AMP, which would alter the subsequent reaction pathways.
Once emitted into the atmosphere, the degradation of amines can lead to the formation of various secondary products, including imines, amides, and potentially harmful nitrosamines and nitramines. nih.gov The atmospheric lifetime of AMP with respect to reaction with OH radicals is estimated to be around 10 hours. acs.org
The photo-oxidation of AMP was found to produce a major gas-phase product, 2-amino-2-methylpropanal (B8471781), and several minor primary products. acs.orgwhiterose.ac.uk
Key degradation products identified from AMP photo-oxidation include:
2-amino-2-methylpropanal (major product) acs.orgwhiterose.ac.uk
Propan-2-imine acs.orgwhiterose.ac.uk
2-iminopropanol acs.orgwhiterose.ac.uk
Formaldehyde acs.orgwhiterose.ac.uk
Acetamide acs.orgwhiterose.ac.uk
2-methyl-2-(nitroamino)-1-propanol (B587109) (a nitramine) acs.orgwhiterose.ac.uk
Furthermore, the atmospheric degradation of amines like AMP is often accompanied by significant particle formation, primarily initiated by an acid-base reaction with atmospheric acids like nitric acid to form amine nitrate (B79036) salts. acs.orgunit.no These secondary organic aerosols are an important aspect of the environmental fate of these compounds. unit.no
Computational chemistry is a powerful tool for elucidating the complex mechanisms of atmospheric reactions. For the OH-initiated degradation of AMP, extensive theoretical calculations were performed using quantum chemistry methods (M06-2X/aug-cc-pVTZ) and master equation modeling. nih.govacs.orgresearchgate.net
These computational studies successfully reproduced experimental findings and provided a detailed picture of the reaction's potential energy surface. nih.govunit.no The calculations modeled the relative energies of the transition states for H-abstraction from each possible site, confirming that abstraction from the -CH₂- group has the lowest energy barrier. unit.no Tunneling effects were also included in the calculations to achieve better accuracy. nih.govwhiterose.ac.uk
Table 3: Comparison of Theoretical and Experimental Rate Coefficients for the AMP + OH Reaction
| Parameter | Theoretical Value (at 298 K) | Experimental Value (at 300 K) | Source |
|---|
| Rate Coefficient (k) | 3.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | nih.govacs.orgwhiterose.ac.uk |
Comparative Reactivity Studies with Isomeric and Homologous Amino Alcohols
The chemical reactivity of this compound, a bifunctional molecule containing a tertiary amine and a primary alcohol group, is significantly influenced by the relative positions of these functional groups. Comparative studies with its structural isomers and homologs provide valuable insights into how molecular structure dictates chemical behavior, particularly in reactions involving the amine or hydroxyl moieties. Key compounds for comparison include its isomer, 1-dimethylamino-2-propanol, where the functional groups are reversed, and its lower homolog, N,N-dimethylethanolamine.
Isomeric Reactivity: A Case of Isomerization
A notable aspect of the reactivity of 2-dimethylamino-1-propanol is its susceptibility to isomerization to form 1-dimethylamino-2-propanol. Research detailed in a US patent demonstrates that this conversion can be facilitated by heat and the presence of an acid catalyst. google.com Specifically, when 2-dimethylamino-1-propanol was distilled in the presence of 3 wt. percent formic acid, a 39% conversion to 1-dimethylamino-2-propanol was observed over 24 hours. google.com During this process, the liquid temperature was maintained at 150°C, while the vapor temperature was held between 125-130°C. google.com This reaction highlights the greater thermodynamic stability of the isomer with the secondary alcohol (1-dimethylamino-2-propanol) under these conditions. A similar trend was observed for the butanol analogue, where 2-dimethylamino-1-butanol converted to 1-dimethylamino-2-butanol with a 44% conversion in a shorter time frame of eight hours under similar conditions. google.com
This isomerization suggests that reactions carried out at elevated temperatures or under acidic conditions may proceed via the more stable 1-dimethylamino-2-propanol intermediate, even if starting with 2-dimethylamino-1-propanol.
Table 1: Isomerization of Dimethylamino Alcohols
This table summarizes the conversion rates of primary amino alcohols to their secondary alcohol isomers under acidic conditions as described in patent literature. google.com
| Starting Compound | Catalyst | Temperature (Liquid) | Duration (hours) | Conversion (%) | Product |
| 2-dimethylamino-1-propanol | 3 wt. % Formic Acid | 150°C | 24 | 39 | 1-dimethylamino-2-propanol |
| 2-dimethylamino-1-butanol | 3 wt. % Formic Acid | 168-170°C | 8 | 44 | 1-dimethylamino-2-butanol |
Comparative Reactivity in CO₂ Absorption
The reaction kinetics of amino alcohols with carbon dioxide (CO₂) are of significant industrial interest, particularly for carbon capture technologies. Studies have extensively investigated 1-dimethylamino-2-propanol (often abbreviated as 1DMA2P) for this purpose, providing a basis for comparison. researchgate.netscispace.commdpi.com As a tertiary amine, the reaction with CO₂ in aqueous solutions proceeds via a base-catalyzed hydration of CO₂ to form bicarbonate, rather than forming a carbamate (B1207046) as primary and secondary amines do. researchgate.netsmolecule.com
The basicity of the amine, indicated by its pKa value, is a key factor in its catalytic activity. While direct kinetic data for CO₂ absorption by this compound is scarce in the literature, a comparison of the pKa values of its isomer and homolog provides insight into their relative base strengths. researchgate.netwikipedia.orgnih.gov The structural arrangement influences the electron density on the nitrogen atom and its availability for protonation.
Table 2: Comparative Properties of this compound and Related Amino Alcohols
This table compares the physical and chemical properties of the target compound with its isomer and a key homolog, which are crucial for understanding their relative reactivity.
| Property | This compound | 1-dimethylamino-2-propanol (Isomer) | N,N-dimethylethanolamine (Homolog) |
| Molecular Formula | C₅H₁₃NO | C₅H₁₃NO | C₄H₁₁NO |
| Molecular Weight ( g/mol ) | 103.16 nist.gov | 103.16 chemicalbook.com | 89.14 wikipedia.org |
| Boiling Point (°C) | 133.8 chemsrc.com | 121-127 windows.net | 134.1 wikipedia.org |
| pKa | Not available | ~9.3-9.8 (inferred from similar tertiary amines) researchgate.net | 9.23 wikipedia.org |
| Hydroxyl Group Position | Primary | Secondary | Primary |
The reactivity differences are also influenced by physical properties such as viscosity and density, which affect mass transfer in liquid phases. researchgate.net The secondary hydroxyl group in 1-dimethylamino-2-propanol may engage in different hydrogen bonding networks compared to the primary hydroxyl group in this compound and N,N-dimethylethanolamine, potentially influencing solvent-solute interactions and the stability of reaction intermediates. The steric hindrance around the nitrogen atom is another critical factor; the methyl group on the carbon adjacent to the nitrogen in this compound likely presents more steric bulk compared to the arrangement in its isomer, which could hinder the approach of reactants to the nitrogen's lone pair of electrons.
Derivatives and Analogues of Dl 2 Dimethylamino 1 Propanol: Synthesis and Chemical Utility
Synthesis of Substituted Propanolamine (B44665) Derivatives via Functional Group Interconversions
The inherent reactivity of the hydroxyl and dimethylamino groups in DL-2-dimethylamino-1-propanol allows for the synthesis of a diverse array of substituted derivatives through functional group interconversions. These reactions typically target either the oxygen or the nitrogen atom, or in some cases, the carbon backbone.
The primary hydroxyl group can undergo oxidation to yield the corresponding aldehyde or ketone under appropriate conditions. Conversely, the tertiary amine can be targeted in substitution reactions. These transformations are foundational in organic synthesis, allowing for the conversion of the initial amino alcohol into other classes of compounds. iranchembook.ir
A key consideration in the chemistry of 2-(dimethylamino)propan-1-ol (B94322) is the potential for isomerization, particularly under acidic conditions. For instance, during purification by distillation, residual formic acid can promote rearrangement to the tertiary alcohol, 1-dimethylamino-2-methyl-2-propanol. This can be suppressed by neutralizing the acid with a strong base like sodium hydroxide (B78521) prior to distillation.
Table 1: Key Functional Group Interconversion Reactions
| Starting Functional Group | Reagent Class | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Aldehyde (-CHO) / Carboxylic Acid (-COOH) | Oxidation |
| Tertiary Amine (-N(CH₃)₂) | Alkyl Halides | Quaternary Ammonium (B1175870) Salt (-N⁺(CH₃)₂R X⁻) | Quarternization |
| Primary Alcohol (-CH₂OH) | Acylating Agents (e.g., Acyl Chlorides, Anhydrides) | Ester (-CH₂OCOR) | Esterification |
Design and Preparation of N- and O-Functionalized Analogues of this compound
The targeted functionalization of the nitrogen and oxygen atoms in this compound is a primary strategy for creating analogues with specific chemical properties.
O-Functionalization: The primary hydroxyl group is readily derivatized. A common modification is esterification, where the alcohol is reacted with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid or a coupling agent. Another approach involves etherification, reacting the alcohol with an alkyl halide under basic conditions to form an ether.
N-Functionalization: The tertiary amine of this compound is less nucleophilic than a primary or secondary amine but can still undergo specific reactions. For instance, it can be oxidized to form an N-oxide or reacted with strong alkylating agents to produce quaternary ammonium salts. The synthesis of analogues with different N-substituents typically requires starting from a primary or secondary amine precursor, such as 2-amino-1-propanol, followed by reductive amination or other N-alkylation strategies before or after the desired functionalization. google.com
Modern coupling methods can facilitate the formation of amide bonds if a related primary or secondary amine analogue is used. For example, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective in forming amides from carboxylic acids and amines, a technique demonstrated in the synthesis of bile acid analogues with amino alcohols like 2-amino-2-methyl-propanol. nih.gov
Incorporation of the this compound Moiety into Complex Molecular Architectures for Chemical Applications
The this compound framework serves as a valuable building block for constructing more intricate molecules. wikipedia.orglookchem.com Its bifunctional nature allows it to act as a linker or scaffold, connecting different molecular fragments.
One advanced synthetic strategy for incorporating such structures is the "borrowing hydrogen" or "hydrogen autotransfer" process. uniurb.it In this methodology, a catalyst, often based on iridium or ruthenium, temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde can then react with a nucleophile (such as an indole), and the catalyst subsequently returns the hydrogen to complete the transformation, resulting in the formation of a new C-C or C-N bond with high atom economy. uniurb.it This allows for the direct alkylation of various nucleophiles using the amino alcohol as the alkylating agent.
A documented application for 2-(dimethylamino)propan-1-ol is in the field of carbon capture technology, where it is blended with other amines like 2-(ethylamino)ethanol (B46374) to create solvent systems with enhanced CO₂ absorption efficiency for industrial processes. The isomeric compound, 1-dimethylamino-2-propanol (B140979), is notably used as a chiral auxiliary and a key intermediate in the synthesis of pharmaceuticals, including single-enantiomer methadones. google.com
Table 2: Examples of Complex Structures Derived from Amino Alcohols
| Derivative Class | Synthetic Strategy | Application Area | Reference |
|---|---|---|---|
| Tryptamine Derivatives | Borrowing Hydrogen | Pharmaceuticals, Natural Products | uniurb.it |
| Substituted Amides | HATU-mediated coupling | Bioactive Molecules | nih.gov |
| Methadone Analogues | Multi-step synthesis | Pharmaceuticals | google.com |
| CO₂ Absorption Blends | Physical Mixing | Industrial Chemistry |
Stereoisomeric Derivatives: Their Preparation and Conformational Analysis
This compound is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-2-dimethylamino-1-propanol and (S)-2-dimethylamino-1-propanol. The preparation of its stereoisomerically pure derivatives is crucial for applications where specific stereochemistry is required, such as in asymmetric synthesis or pharmaceuticals.
Preparation of Stereoisomers: The resolution of racemic amino alcohols is a common method to obtain pure enantiomers. A well-established technique for the related isomer, 1-dimethylamino-2-propanol, is enzymatic resolution. This involves the use of a lipase (B570770), such as Novozym 435, to selectively acylate one enantiomer in the racemic mixture. google.com For example, using vinyl propionate (B1217596) as an acyl donor, the enzyme can selectively convert the (R)-alcohol into its corresponding propanoate ester, leaving the (S)-alcohol unreacted. google.com The unreacted alcohol and the newly formed ester can then be separated by distillation. google.com Similar enzymatic or chemical resolution strategies can be applied to this compound. Alternatively, asymmetric synthesis, starting from a chiral precursor, can yield the desired enantiomer directly.
Conformational Analysis: The three-dimensional structure and conformational preferences of these derivatives are critical to their function and reactivity. The conformation is determined by the rotation around the single bonds within the molecule. In molecules like this, intramolecular hydrogen bonding between the hydroxyl group and the amino group can significantly influence the preferred conformation. acs.org Computational methods, such as those based on Density Functional Theory (DFT), can be employed to model the electron density distribution and predict the most stable conformers. nih.gov For related diamine systems, conformational analysis has shown that while an anti-anti conformation might be the global minimum in the gas phase, gauche conformations can be preferred in the solid state due to intermolecular hydrogen bonding. mdpi.com These analyses are vital for understanding how the molecule interacts with other reagents or biological targets.
Applications of Dl 2 Dimethylamino 1 Propanol in Diverse Chemical Fields Excluding Clinical and Pharmaceutical Use
Utilization in Gas Separation and Absorption Technologies
Post-Combustion Carbon Dioxide Capture Applications
DL-2-DIMETHYLAMINO-1-PROPANOL, also known as 1-dimethylamino-2-propanol (B140979) (1DMA2P), has garnered considerable attention as a promising solvent for post-combustion CO2 capture. scispace.comresearchgate.net Its potential in this field stems from its favorable absorption characteristics. Research indicates that aqueous solutions of 1DMA2P exhibit excellent CO2 absorption performance. mdpi.com
Studies have focused on the kinetics of the reactive absorption of CO2 into 1DMA2P solutions. Experimental data has been gathered using techniques like the laminar jet absorber at various temperatures and concentrations. scispace.com This research has been instrumental in developing comprehensive numerical kinetics models to better understand and predict the absorption process. scispace.com The speciation of the solution after CO2 absorption, which includes the formation of ions like 1DMA2PH+, HCO3–, and CO32–, has been studied using 13C nuclear magnetic resonance (NMR) techniques. acs.org
Table 1: Research Findings on this compound in CO2 Capture
| Parameter | Finding | Reference |
|---|---|---|
| CO2 Absorption Performance | Exhibits excellent absorption performance in aqueous solutions. | mdpi.com |
| Reaction Kinetics | Kinetics of reactive absorption have been experimentally measured and modeled. | scispace.com |
| Ionic Species | Formation of 1DMA2PH+, HCO3–, and CO32– ions studied via NMR. | acs.org |
| Amine Blends | Blends with MEA and PZ show improved CO2 removal efficiency. | mdpi.com |
| Regeneration Energy | Blended amine systems show potential for lower regeneration energy. | acs.org |
Scavenging of Acidic Gases in Industrial Processes
The basic nature of this compound makes it an effective scavenger for acidic gases in various industrial applications. This property is particularly useful in processes where the presence of acidic compounds can cause corrosion or other undesirable reactions. A related compound, 2-dimethylamino-2-methyl-1-propanol (DMAMP), is noted for its ability to scavenge CO2 and H2S in oil and gas applications. advancionsciences.com This suggests a similar functional capability for this compound in neutralizing acidic components within industrial streams.
General Chemical Manufacturing and Synthesis as an Intermediate
This compound serves as a versatile intermediate in general chemical manufacturing and synthesis. europa.eucphi-online.comlookchem.com Its bifunctional nature, possessing both a hydroxyl group and a tertiary amine, allows it to participate in a wide range of chemical reactions. lookchem.com This makes it a valuable building block for the synthesis of more complex molecules. It is used in the production of various chemical products, including adhesives, sealants, coatings, polymers, and inks. europa.eubasf.com The European Chemicals Agency (ECHA) notes its use as an intermediate in the further manufacturing of other substances. europa.eu
Applications in Buffer System Formulations
With a pKa value around 10.2 for a related compound, this compound and its analogs are suitable for use in formulating buffer systems. advancionsciences.com Buffers are crucial in many industrial processes for maintaining a stable pH. Its ability to act as a neutralizing additive is highlighted in applications such as water-based coatings and inks, where it helps to maintain an alkaline pH. basf.comunivarsolutions.com This function is important for ensuring the stability and performance of the final product.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-dimethylamino-2-propanol (1DMA2P) |
| 2-dimethylamino-2-methyl-1-propanol (DMAMP) |
| Monoethanolamine (MEA) |
| Piperazine (PZ) |
| Hydrogen Sulfide (H2S) |
Computational and Theoretical Studies on Dl 2 Dimethylamino 1 Propanol
Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Properties (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like DL-2-dimethylamino-1-propanol. These methods provide insights into the molecule's electronic structure, the stability of its different conformations, and its expected spectroscopic signatures.
Electronic Structure and Stability:
DFT studies on analogous amino alcohols, such as various ethanolamines and propanolamines, reveal key aspects of their electronic landscape. For this compound, calculations would likely focus on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group are the most electronegative centers, concentrating negative electrostatic potential and acting as the primary sites for electrophilic attack and hydrogen bonding.
The stability of different conformers of this compound would be determined by intramolecular interactions. Like other amino alcohols, it is expected to form an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen of the amino group. The strength of this bond influences the relative stability of its conformers. DFT calculations can predict the energy differences between these conformers and the rotational barriers separating them.
Spectroscopic Properties:
DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the experimental identification and characterization of the compound. Theoretical predictions of infrared (IR) and Raman spectra can be correlated with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For this compound, key vibrational frequencies would include the O-H and N-H stretching frequencies, which are sensitive to hydrogen bonding, as well as C-N, C-O, and C-C stretching and bending modes.
The table below illustrates the kind of data that would be generated from DFT calculations for the vibrational frequencies of this compound, based on typical values for similar amino alcohols.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Description |
| O-H stretch | 3400 - 3500 | Sensitive to intramolecular hydrogen bonding. |
| C-H stretch | 2850 - 3000 | Stretching vibrations of methyl and methylene (B1212753) groups. |
| N-H stretch | Not applicable (tertiary amine) | - |
| C-O stretch | 1050 - 1150 | Stretching of the carbon-oxygen single bond. |
| C-N stretch | 1000 - 1250 | Stretching of the carbon-nitrogen single bonds. |
This table is illustrative and presents expected ranges for vibrational frequencies based on studies of similar compounds.
Molecular Dynamics Simulations to Elucidate Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a dynamic picture of intermolecular interactions in different environments. For this compound, MD simulations would be crucial for understanding its behavior in the liquid phase and in solutions.
In the pure liquid state, MD simulations would reveal the extent of intermolecular hydrogen bonding. The hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions are fundamental to determining the bulk properties of the liquid, such as its density, viscosity, and boiling point.
When dissolved in a solvent like water, MD simulations can elucidate the solvation structure around the this compound molecule. The simulations would show how water molecules orient themselves to form hydrogen bonds with the amino and hydroxyl groups. The radial distribution function (RDF) is a key output from MD simulations that quantifies the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.
The table below provides an example of the kind of data that can be extracted from MD simulations to describe the hydrogen bonding characteristics of this compound in an aqueous solution.
| Interaction Pair | Average Number of Hydrogen Bonds (Illustrative) | Average H-bond Distance (Å) (Illustrative) |
| N···H-O (water) | 1.5 - 2.5 | 1.8 - 2.2 |
| O···H-O (water) | 2.0 - 3.0 | 1.7 - 2.1 |
| O-H···O (water) | 0.5 - 1.5 | 1.8 - 2.2 |
This table is illustrative and presents expected values based on simulations of analogous alkanolamines in water.
Mechanistic Modeling of Reaction Pathways and Energy Landscapes
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including degradation pathways. For this compound, this could involve studying its reaction with atmospheric oxidants like the hydroxyl radical (•OH) or its thermal decomposition.
Atmospheric Degradation:
Theoretical studies on the atmospheric degradation of similar amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486), have shown that the reaction is typically initiated by hydrogen abstraction by •OH radicals. ugr.esnih.gov For this compound, there are several potential sites for hydrogen abstraction: the hydroxyl group, the CH group, the CH₂ group, and the two methyl groups on the nitrogen atom.
Thermal Degradation:
Mechanistic modeling can also be applied to understand the thermal degradation of this compound. These calculations would identify the lowest energy pathways for decomposition, which could involve intramolecular rearrangements or bond cleavage reactions.
Prediction of Chemical Behavior and Reactivity under Various Conditions
By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to predict the chemical behavior and reactivity of this compound under a range of conditions.
For example, its reactivity as a base can be predicted by calculating its proton affinity and pKa value. Computational methods have been developed to predict the pKa of alkanolamines with reasonable accuracy. pfaltzandbauer.com These calculations typically involve computing the Gibbs free energy of the protonation-deprotonation reaction in the gas phase and in solution, often using a continuum solvent model.
The reactivity of this compound in various chemical transformations, such as esterification or amidation, can also be modeled. Computational studies can help to understand the reaction mechanism and identify the factors that control the reaction rate and selectivity.
Development of Structure-Reactivity Relationships
By systematically studying a series of related amino alcohols, it is possible to develop structure-reactivity relationships (SRRs). These relationships correlate specific structural features with the observed reactivity of the compounds. For example, studies on the basicity of amino alcohols have shown that the pKa value is influenced by the length of the alkyl chain and the substitution pattern on the nitrogen atom.
In the context of this compound, SRRs could be developed to predict its properties based on its structural features. For instance, the presence of the two methyl groups on the nitrogen atom is expected to increase its basicity compared to the corresponding primary or secondary amine. The position of the hydroxyl and amino groups on the propane (B168953) backbone also plays a crucial role in determining its conformational preferences and reactivity.
Future Research Directions and Emerging Trends for Dl 2 Dimethylamino 1 Propanol
Development of Novel and Sustainable Synthetic Methodologies for DL-2-DIMETHYLAMINO-1-PROPANOL and its Derivatives
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For this compound, this translates into a move away from traditional synthetic routes, which often rely on harsh conditions and petroleum-based feedstocks. A significant future trend is the development of biocatalytic and chemoenzymatic pathways that offer milder reaction conditions, high stereoselectivity, and a reduced environmental footprint.
Research into the biocatalytic synthesis of amino alcohols is gaining momentum, with enzymes such as transketolase and transaminase being employed in engineered microorganisms to produce chiral amino alcohols from simple, renewable substrates. These de novo designed enzymatic pathways can facilitate the synthesis of optically pure amino alcohols, which are valuable building blocks in the pharmaceutical industry. The application of these biocatalytic strategies to the synthesis of this compound and its derivatives is a promising area for future research. The development of robust and efficient whole-cell biocatalysts could pave the way for large-scale, sustainable production.
| Synthetic Methodology | Description | Potential Advantages | Research Focus |
| Biocatalysis | Use of whole cells or isolated enzymes (e.g., transaminases, ketoreductases) to catalyze the synthesis. | High stereoselectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. | Strain engineering, enzyme evolution, process optimization for industrial scale-up. |
| Chemoenzymatic Synthesis | A combination of traditional chemical steps with enzymatic reactions to achieve overall efficiency and selectivity. | Leverages the strengths of both chemical and biological catalysis for more complex transformations. | Development of novel enzyme-compatible chemical reactions, one-pot multi-step syntheses. |
| Flow Chemistry | Continuous synthesis in a microreactor system, allowing for precise control over reaction parameters. | Enhanced safety, improved heat and mass transfer, easier scale-up, potential for automation. | Catalyst immobilization, reactor design, integration with real-time monitoring. |
Exploration of Advanced Catalytic Applications Beyond Current Paradigms
While this compound is already recognized for its catalytic activity, particularly in polyurethane production, future research is expected to uncover more sophisticated and diverse catalytic roles. Its bifunctional nature, possessing both a hydroxyl and a tertiary amino group, makes it a versatile ligand for metal-catalyzed reactions and a potent organocatalyst.
A key area of exploration is its application in asymmetric synthesis, where the chirality of the molecule can be used to induce stereoselectivity in chemical transformations. Research into the development of novel chiral ligands derived from this compound for transition metal catalysts could lead to breakthroughs in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Furthermore, its potential as an organocatalyst in reactions such as aldol (B89426) and Michael additions is an area ripe for investigation.
Beyond traditional catalysis, emerging trends point towards the use of this compound in more complex catalytic systems. This includes its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it can act as a functionalized linker to create highly active and selective catalytic materials. Another forward-looking application is in synergistic catalysis, where this compound could work in concert with other catalysts to achieve transformations that are not possible with a single catalytic system.
Innovation in Industrial Chemical Processes Utilizing this compound for Enhanced Efficiency and Selectivity
In the realm of industrial chemistry, the focus is on process optimization to enhance efficiency, reduce costs, and improve product quality. For this compound, this involves a deeper understanding of its role in existing processes and its application in novel industrial settings. In polyurethane manufacturing, for instance, while it is known to be an effective catalyst, there is still a need for detailed kinetic studies to precisely model its behavior and optimize its use in different formulations.
Future research will likely involve the use of advanced analytical techniques, such as in-situ spectroscopy and calorimetry, to gain real-time insights into the catalytic mechanism of this compound in polymerization reactions. This data can then be used to develop more accurate process models, leading to better control over reaction rates, polymer morphology, and final product properties.
| Industrial Process | Current Role of this compound | Future Research for Enhancement | Expected Outcome |
| Polyurethane Production | Catalyst for blowing and gelling reactions. | Detailed kinetic modeling, in-situ reaction monitoring, development of synergistic catalyst systems. | Improved control over foam properties, reduced cycle times, lower catalyst loading. |
| Epoxy Resin Curing | Curing agent and accelerator. | Formulation optimization for high-performance composites, study of structure-property relationships. | Enhanced mechanical and thermal properties of cured resins, faster curing at lower temperatures. |
| Fine Chemical Synthesis | Ligand for metal catalysts, organocatalyst. | Development of immobilized catalysts for continuous flow processes, exploration of novel catalytic reactions. | Increased catalyst recyclability, higher product yields and purity, access to new chemical entities. |
Interdisciplinary Research Integrating this compound with Emerging Chemical Technologies
The future of chemical innovation lies in the convergence of different scientific disciplines. The integration of this compound with emerging technologies such as nanotechnology, materials science, and computational chemistry is expected to open up new avenues of research and application.
In nanotechnology, this compound can be used as a surface-modifying agent for nanoparticles, imparting specific functionalities and improving their dispersibility and catalytic activity. For example, its functionalization of magnetic nanoparticles could lead to the development of easily recoverable and reusable catalysts.
In materials science, there is growing interest in the development of "smart" materials that can respond to external stimuli. This compound and its derivatives could be incorporated into polymer structures to create pH-responsive or temperature-responsive materials for applications in drug delivery, sensors, and coatings.
Computational chemistry and machine learning will also play a crucial role in accelerating research on this compound. Molecular modeling can be used to predict its catalytic activity, design novel derivatives with enhanced properties, and understand complex reaction mechanisms at the atomic level. This in-silico approach can significantly reduce the experimental effort required for catalyst development and process optimization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for DL-2-dimethylamino-1-propanol, and how do reaction conditions influence yield?
- Methodology : Common routes include nucleophilic substitution of 1-chloro-2-propanol with dimethylamine under basic conditions (e.g., NaOH/KOH). Catalytic methods using transition metals (e.g., Pd/C) may enhance efficiency. Optimize temperature (40–80°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize byproducts like quaternary ammonium salts .
- Characterization : Confirm purity via GC-MS or HPLC (as in USP standards for related amines) and quantify yield using gravimetric analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Approach :
- NMR : Use H and C NMR to resolve methylamino groups and stereochemistry. N NMR may aid in amine protonation studies.
- IR : Identify N-H stretching (3200–3400 cm) and C-N vibrations (1200–1350 cm).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (131.18 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize this compound with high enantiomeric purity?
- Strategies :
- Chiral Catalysts : Test chiral ligands (e.g., BINAP) in asymmetric synthesis to enhance stereoselectivity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (methanol) to stabilize intermediates.
- Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .
Q. What role does this compound play in CO capture compared to traditional amines like monoethanolamine (MEA)?
- Experimental Design :
- Absorption Efficiency : Conduct gravimetric CO uptake experiments at 40–60°C and compare with MEA.
- Energy Penalty : Calculate regeneration energy (e.g., kJ/mol CO) using calorimetry.
- Corrosion Studies : Evaluate degradation products (e.g., nitrosamines) via LC-MS to assess solvent stability .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., pKa, solubility) reported for this compound?
- Analysis Framework :
- Cross-Validation : Replicate measurements using multiple techniques (potentiometric titration for pKa, shake-flask method for solubility).
- Statistical Meta-Analysis : Apply ANOVA to identify systematic errors across studies.
- Computational Modeling : Compare experimental data with COSMO-RS predictions to isolate outliers .
- Example : Discrepancies in pKa values (e.g., 9.2 vs. 9.8) may arise from ionic strength variations—control buffer concentrations rigorously .
Q. What computational methods best predict the reactivity of this compound in nucleophilic substitution reactions?
- Modeling Approaches :
- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to assess activation barriers for SN2 pathways.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in water/ethanol mixtures.
- QSPR : Develop quantitative structure-property relationships to correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
